(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol
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Overview
Description
The compound (3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol is a complex organic molecule. This compound is characterized by its intricate structure, which includes multiple chiral centers and hydroxyl groups. It is a member of the steroid family, which are organic compounds with four cycloalkane rings fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the cyclopenta[a]phenanthrene structure.
Chiral Resolution: Separation of the desired stereoisomer from a mixture of stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce steroid precursors. These precursors are then chemically modified through a series of reactions to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate the hydroxyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to changes in cellular functions. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar structure.
Testosterone: Another steroid with a different set of functional groups.
Estradiol: A steroid hormone with distinct biological functions.
Uniqueness
What sets this compound apart is its specific arrangement of hydroxyl groups and chiral centers, which confer unique chemical and biological properties. This makes it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C21H36O5 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18-,19+,20+,21-/m1/s1 |
InChI Key |
FFPUNPBUZDTHJI-HEAQQNIQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4([C@H](CO)O)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O |
Origin of Product |
United States |
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